N-[(2,6-difluorophenyl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
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Overview
Description
N-[(2,6-difluorophenyl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a synthetic organic compound characterized by the presence of fluorine atoms on its phenyl rings and a cyclopropane carboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-difluorophenyl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under catalytic conditions.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via electrophilic fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[(2,6-difluorophenyl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings, facilitated by the presence of fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(2,6-difluorophenyl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored as a potential drug candidate due to its unique structural features and biological activity.
Materials Science: It can be used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Biological Studies: The compound can serve as a probe in biological studies to investigate the effects of fluorine substitution on molecular interactions and biological activity.
Mechanism of Action
The mechanism of action of N-[(2,6-difluorophenyl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes, potentially leading to inhibition or modulation of their activity. The cyclopropane ring may also contribute to the compound’s stability and resistance to metabolic degradation.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: This compound shares a similar cyclopropane carboxamide core but differs in the substitution pattern on the phenyl rings.
N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl)-N’-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide: This compound has a similar fluorophenyl substitution but includes additional functional groups that may alter its properties.
Uniqueness
N-[(2,6-difluorophenyl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide is unique due to the specific placement of fluorine atoms on the phenyl rings, which can significantly influence its chemical reactivity and biological activity. The combination of a cyclopropane ring and fluorine substitution makes this compound a valuable candidate for further research and development.
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO/c18-12-6-4-11(5-7-12)17(8-9-17)16(22)21-10-13-14(19)2-1-3-15(13)20/h1-7H,8-10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KABJPFSNRJTFOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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